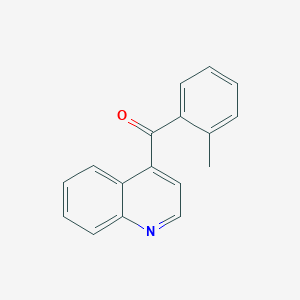
4-(2-Methylbenzoyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbenzoyl)quinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Properties
Quinoline derivatives, including 4-(2-Methylbenzoyl)quinoline, have shown significant potential in cancer therapy. The unique structure of quinolines allows them to interact with DNA and inhibit cell division. They can induce oxidative stress, which is beneficial for targeting cancer cells. Studies indicate that derivatives can bind to specific enzymes involved in cancer progression, which makes them promising candidates for drug development .
Antiviral Activity
Research has highlighted the antiviral properties of quinoline compounds. This compound may exhibit activity against various viruses, including HIV and Zika virus. Its mechanism involves inhibiting viral replication and interfering with viral entry into host cells. This potential has led to ongoing investigations into its efficacy as an antiviral agent .
Neuroprotective Effects
Quinoline derivatives are also being explored for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. They may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could mitigate neurodegeneration .
Materials Science
Photophysical Properties
this compound can be utilized in the development of luminescent materials due to its photophysical properties. The compound's ability to form complexes with metals enhances its application in sensors and phosphorescent materials. This characteristic is crucial for creating advanced materials used in optoelectronic devices .
Polymer Chemistry
In polymer chemistry, quinoline derivatives serve as functional monomers that can be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
The synthesis of this compound can be achieved through several multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. These methods are advantageous due to their high atom economy and ability to introduce diverse functional groups tailored for specific applications .
| Synthesis Method | Description | Advantages |
|---|---|---|
| Povarov Reaction | A cycloaddition reaction that forms quinoline derivatives from aldehydes and amines | High yield, atom-efficient |
| Gewald Reaction | A method that synthesizes substituted quinolines using thioketones and amines | Versatile, multiple products |
| Ugi Reaction | A multicomponent reaction forming a variety of compounds including quinolines | Efficient, diverse product formation |
Case Studies
-
Anticancer Activity Study
A recent study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through DNA interaction . -
Antiviral Efficacy Assessment
In vitro studies showed that this compound effectively inhibited the replication of the Zika virus in cultured cells, suggesting its potential as a therapeutic agent against viral infections . -
Material Development Research
Research focused on the incorporation of this compound into polymer films revealed enhanced luminescent properties, making these films suitable for use in light-emitting devices and sensors .
属性
CAS 编号 |
858195-29-6 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
(2-methylphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-6-2-3-7-13(12)17(19)15-10-11-18-16-9-5-4-8-14(15)16/h2-11H,1H3 |
InChI 键 |
GKNWNQDOEZCGKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















